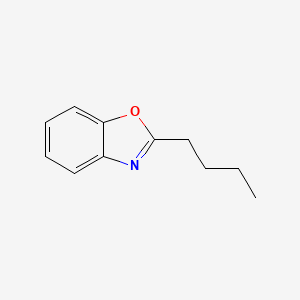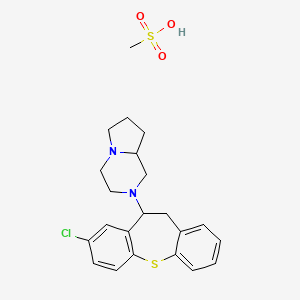
3-(o-Tolylazo)toluene-2,6-diamine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C16H20N4O2 and a molecular weight of 300.3556 . It is known for its unique structure, which includes an azo group (-N=N-) linking two aromatic rings, and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Tolylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds and quinones.
Reduction: Amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Applications De Recherche Scientifique
3-(o-Tolylazo)toluene-2,6-diamine monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mécanisme D'action
The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets through the azo group. This interaction can lead to the formation of reactive intermediates that affect various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(o-Tolylazo)toluene-2,6-diamine monoacetate
- 3-(p-Tolylazo)toluene-2,6-diamine monoacetate
- 2-(o-Tolylazo)toluene-2,6-diamine monoacetate
Uniqueness
3-(o-Tolylazo)toluene-2,6-diamine monoacetate is unique due to its specific azo linkage and the position of the substituents on the aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
84434-46-8 |
|---|---|
Formule moléculaire |
C16H20N4O2 |
Poids moléculaire |
300.36 g/mol |
Nom IUPAC |
acetic acid;2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
UKOFMOZTJCVLDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





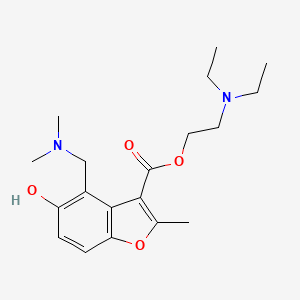


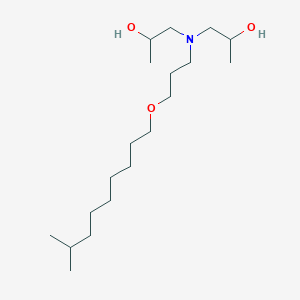

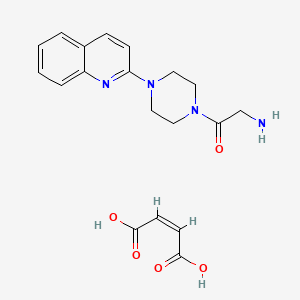

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

